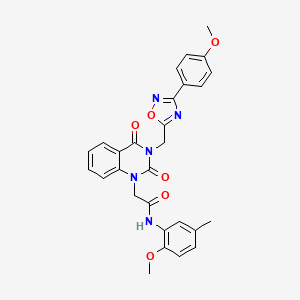![molecular formula C27H22F2N4O3S B11283942 N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11283942.png)
N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as difluorophenyl, methoxyphenyl, and thiazolyl groups. These functional groups contribute to the compound’s diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core thiazole ring, followed by the introduction of the pyrazole and difluorophenyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various fluorinating agents. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been investigated in various in vitro and in vivo studies.
Medicine: The compound’s ability to interact with specific molecular targets suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation may result in the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can be compared with other similar compounds, such as:
3-Methoxyphenyl N-(2,4-difluorophenyl)carbamate: This compound shares similar functional groups but differs in its overall structure and reactivity.
N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide: Another related compound with a different substitution pattern, leading to distinct chemical and biological properties.
N-(3,4-Difluorophenyl)-2-methoxybenzamide: This compound has a simpler structure but shares some reactivity characteristics with the target compound.
Properties
Molecular Formula |
C27H22F2N4O3S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[3-(3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C27H22F2N4O3S/c1-36-19-9-5-8-17(12-19)23-14-22(16-6-3-2-4-7-16)32-33(23)27-31-26(35)24(37-27)15-25(34)30-18-10-11-20(28)21(29)13-18/h2-13,23-24H,14-15H2,1H3,(H,30,34) |
InChI Key |
NLEBESCCERWJSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283867.png)
![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11283875.png)

![N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283889.png)
![N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11283893.png)
![N-(3-chloro-4-methoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283895.png)
![1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11283901.png)
![2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11283912.png)
![N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283916.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11283917.png)
![N,N-dimethyl-3-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B11283919.png)
![7-chloro-N-(2-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283928.png)
![6-[5-(2,5-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11283931.png)
![9-(4-fluorophenyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11283940.png)
